molecular formula C17H12INO2S B11681823 N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide

N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide

Cat. No.: B11681823
M. Wt: 421.3 g/mol
InChI Key: LTVKWOBGXOEHDB-YBEGLDIGSA-N
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Description

N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide: is a complex organic compound that features an iodophenyl group and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aromatic compound is treated with iodine in the presence of an oxidizing agent.

    Condensation Reaction: The final step involves a condensation reaction between the iodophenyl derivative and the benzothiophene core, typically in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: It can be incorporated into polymers or used as a building block for advanced materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study protein-ligand interactions.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Electronics: Its unique electronic properties make it suitable for use in organic electronic devices.

Mechanism of Action

The mechanism by which N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Catalysis: As a ligand, it can stabilize transition states and enhance the reactivity of metal catalysts.

    Materials Science: Its electronic properties can influence the conductivity and stability of materials in which it is incorporated.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide
  • N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide
  • N-(4-fluorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide

Comparison:

  • Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) can significantly affect the compound’s reactivity and properties. Iodine, being larger and more polarizable, may confer unique electronic properties compared to its smaller halogen counterparts.
  • Reactivity: The iodophenyl derivative may exhibit different reactivity patterns in substitution reactions compared to bromophenyl, chlorophenyl, and fluorophenyl derivatives due to the varying bond strengths and steric effects.

Conclusion

N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide is a versatile compound with potential applications across various scientific disciplines. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and industry.

Properties

Molecular Formula

C17H12INO2S

Molecular Weight

421.3 g/mol

IUPAC Name

N-(4-iodophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide

InChI

InChI=1S/C17H12INO2S/c1-11(20)19(13-8-6-12(18)7-9-13)10-16-17(21)14-4-2-3-5-15(14)22-16/h2-10H,1H3/b16-10-

InChI Key

LTVKWOBGXOEHDB-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)C3=CC=C(C=C3)I

Canonical SMILES

CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=C(C=C3)I

Origin of Product

United States

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